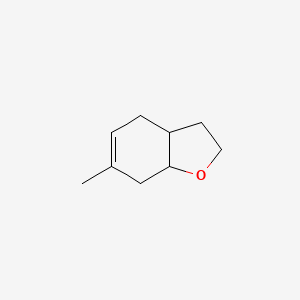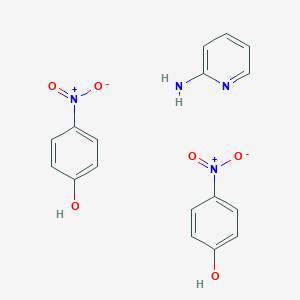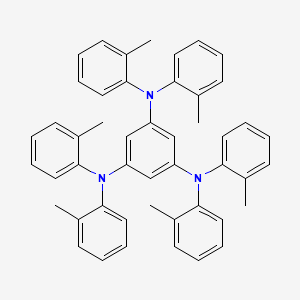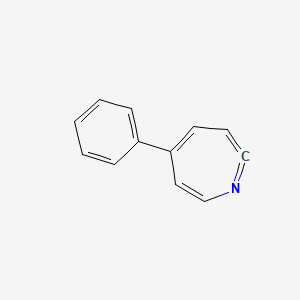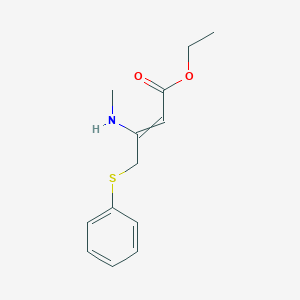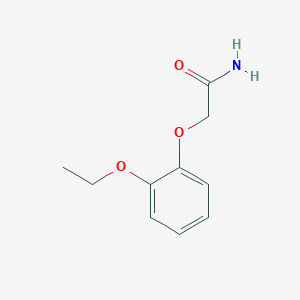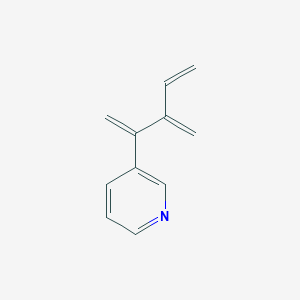
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, featuring a methylidene group attached to a penta-1,4-diene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine typically involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene. This process uses a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . The reaction conditions are carefully controlled to achieve high cis-1,4 regularity and tuneable polar monomer incorporation ratios.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the coordination copolymerization approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against TMV is attributed to its ability to bind to the TMV coat protein, thereby inhibiting the virus’s ability to infect host cells . The compound’s unique structure allows it to interact with various biological targets, making it a valuable template for drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Vinyl-1,3-butadiene
- 3-Methylen-1,4-pentadiene
- 2-Methylene-1,4-pentadiene
- 1,4-Pentadiene,3-methylene
Uniqueness
3-(3-Methylidenepenta-1,4-dien-2-yl)pyridine stands out due to its unique combination of a pyridine ring and a methylidene-penta-1,4-diene chain. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
551942-54-2 |
|---|---|
Molekularformel |
C11H11N |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-(3-methylidenepenta-1,4-dien-2-yl)pyridine |
InChI |
InChI=1S/C11H11N/c1-4-9(2)10(3)11-6-5-7-12-8-11/h4-8H,1-3H2 |
InChI-Schlüssel |
VZFGBYHEJREMEM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)C(=C)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
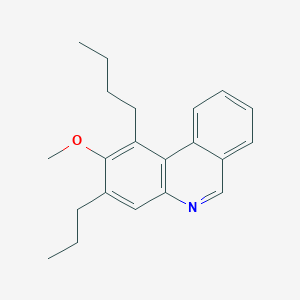
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
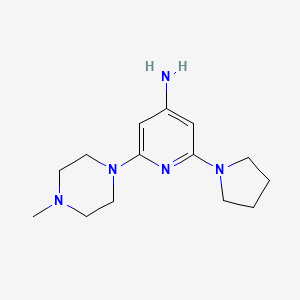
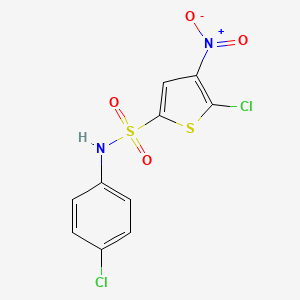
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
